molecular formula C14H23N3O B13781612 4-(4-Isopropylpiperazin-1-yl)-3-methoxyaniline

4-(4-Isopropylpiperazin-1-yl)-3-methoxyaniline

Cat. No.: B13781612
M. Wt: 249.35 g/mol
InChI Key: MNBZTWHGWMYITR-UHFFFAOYSA-N
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Description

4-(4-Isopropylpiperazin-1-yl)-3-methoxyaniline is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities and industrial uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropylpiperazin-1-yl)-3-methoxyaniline typically involves the reaction of 4-isopropylpiperazine with 3-methoxyaniline under specific conditions. One common method includes the use of a suitable solvent such as ethanol or methanol, and the reaction is often carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production .

Chemical Reactions Analysis

Types of Reactions

4-(4-Isopropylpiperazin-1-yl)-3-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(4-Isopropylpiperazin-1-yl)-3-methoxyaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Isopropylpiperazin-1-yl)-3-methoxyaniline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For instance, it may inhibit the activity of pro-inflammatory cytokines, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Isopropylpiperazin-1-yl)-3-methoxyaniline is unique due to its specific substitution pattern on the piperazine ring and the presence of a methoxy group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H23N3O

Molecular Weight

249.35 g/mol

IUPAC Name

3-methoxy-4-(4-propan-2-ylpiperazin-1-yl)aniline

InChI

InChI=1S/C14H23N3O/c1-11(2)16-6-8-17(9-7-16)13-5-4-12(15)10-14(13)18-3/h4-5,10-11H,6-9,15H2,1-3H3

InChI Key

MNBZTWHGWMYITR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2=C(C=C(C=C2)N)OC

Origin of Product

United States

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